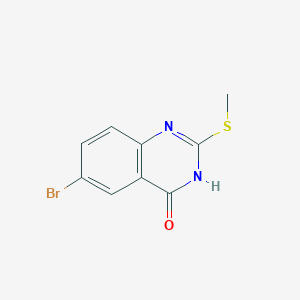
(3-Brom-5-hydroxy-1H-1,2,4-triazol-1-yl)essigsäure
Übersicht
Beschreibung
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a bromine atom and a hydroxyl group attached to the triazole ring, which can influence its chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used to study biological processes, such as enzyme inhibition and receptor binding.
Industry: : It can be used in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid typically involves the following steps:
Starting Materials: : The synthesis often begins with commercially available or easily synthesized starting materials such as 1,2,4-triazole and bromine .
Halogenation: : The triazole ring is halogenated using bromine to introduce the bromine atom at the 3-position.
Hydroxylation: : The hydroxyl group is introduced at the 5-position through hydroxylation reactions, which can be achieved using various oxidizing agents.
Acetylation: : Finally, the carboxylic acid group is introduced through acetylation reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: : The bromine atom can be reduced to form a hydrogen atom.
Substitution: : The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : The major product of oxidation is 3-bromo-5-oxo-1H-1,2,4-triazol-1-yl)acetic acid .
Reduction: : The major product of reduction is 3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)methanol .
Substitution: : The major products depend on the nucleophile used, such as 3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)ethylamine when an amine is used.
Wirkmechanismus
The mechanism by which (3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group can influence its binding affinity to enzymes and receptors, leading to biological activity. The specific molecular targets and pathways depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(3-bromo-5-hydroxy-1H-1,2,4-triazol-1-yl)acetic acid: can be compared with other similar compounds, such as 3-bromo-1H-1,2,4-triazole and 5-hydroxy-1H-1,2,4-triazole . The presence of both bromine and hydroxyl groups in the triazole ring makes it unique and can influence its reactivity and biological activity.
List of Similar Compounds
3-bromo-1H-1,2,4-triazole
5-hydroxy-1H-1,2,4-triazole
3-bromo-5-hydroxy-1H-1,2,4-triazole
1H-1,2,4-triazole-3-carboxylic acid
Eigenschaften
IUPAC Name |
2-(3-bromo-5-oxo-4H-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O3/c5-3-6-4(11)8(7-3)1-2(9)10/h1H2,(H,9,10)(H,6,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDIQLIBFZZDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=O)NC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol](/img/structure/B1384210.png)






![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)


![2-{1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B1384229.png)

![6-Methyl-4-(trifluoromethyl)-1,6-dihydropyrazolo[3,4-c]pyrazol-3-ylamine](/img/structure/B1384232.png)
